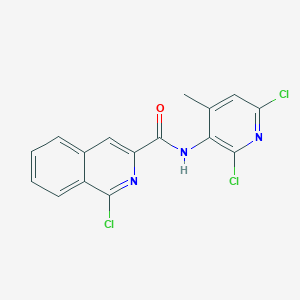![molecular formula C24H23N3O6 B2681092 2-(3-Morpholinopropyl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631881-01-1](/img/structure/B2681092.png)
2-(3-Morpholinopropyl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, which includes the compound , has been achieved using a multicomponent process . This approach involves a one-pot reaction of substituted methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a chromeno[2,3-c]pyrrole-3,9-dione core, which is a fused ring system incorporating chromene and pyrrole frameworks . The morpholinopropyl and nitrophenyl groups are attached to this core.Physical And Chemical Properties Analysis
The compound has a molecular weight of 449.463. Other physical and chemical properties such as melting point and IR spectrum have been reported for a similar compound, 1-(4-(Allyloxy)phenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione .科学的研究の応用
Synthesis and Chemical Behavior
- Tautomerism and Reactivity : Studies have shown that compounds structurally related to "2-(3-Morpholinopropyl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione" exhibit interesting tautomeric behavior and reactivity with nucleophiles. Phenyl isocyanate and β-nitrostyrene react differently with enamines derived from similar compounds, demonstrating the equilibrium between different dihydro-forms and providing insight into their nucleophilic behavior (Pitacco et al., 1974).
- Asymmetric Michael Reactions : The catalytic enantio- and diastereoselective Michael addition reactions of unmodified aldehydes to nitro olefins using catalysts similar to the morpholinopropyl group in the compound show promising yields and selectivities. This demonstrates the compound's potential in synthesizing chiral, nonracemic pyrrolidines, which are valuable in medicinal chemistry (Betancort & Barbas, 2001).
Biological Activity and Applications
- Anticancer Potential : Derivatives of similar compounds have been investigated for their anticancer properties. A specific study synthesized an intermediate crucial for developing small molecule inhibitors with potential anticancer activity. The study highlights the importance of such compounds in designing inhibitors for cancer treatment (Wang et al., 2016).
Material Science and Polymer Chemistry
- Photoluminescent Conjugated Polymers : Research into conjugated polymers containing units structurally related to the query compound has revealed their potential in electronic applications. These polymers show strong photoluminescence and high photochemical stability, making them suitable for use in organic electronics (Beyerlein & Tieke, 2000).
Anion Binding and Deprotonation
- Anion Binding Properties : The compound's related pyrrole derivatives have demonstrated the ability to undergo color-signaled deprotonation upon binding with fluoride ions. This unique property suggests potential applications in sensing and molecular recognition (Camiolo et al., 2003).
将来の方向性
The compound belongs to the class of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, which have been synthesized for the purpose of creating libraries of diversified compounds . These compounds have potential applications in the field of synthetic and medicinal chemistry . Future research may focus on exploring these applications further and developing more efficient synthetic strategies .
特性
IUPAC Name |
2-(3-morpholin-4-ylpropyl)-1-(3-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O6/c28-22-18-7-1-2-8-19(18)33-23-20(22)21(16-5-3-6-17(15-16)27(30)31)26(24(23)29)10-4-9-25-11-13-32-14-12-25/h1-3,5-8,15,21H,4,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDAPNQFYWDYGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Morpholinopropyl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[4-(4-Methylpiperidin-1-yl)phenyl]carbamoyl}propanoic acid](/img/structure/B2681009.png)
![N-(3-methoxyphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2681010.png)
![1-(4-bromophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2681012.png)

![N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-cyclopropyl-N-methylpyrimidin-4-amine](/img/structure/B2681014.png)

![2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2681017.png)
![1-[(4-Bromophenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid](/img/structure/B2681018.png)
![3-fluoro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2681019.png)
![Tert-butyl 4-[3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate, trans](/img/structure/B2681024.png)

![N-cyclopropyl-2-methyl-N-(2-(thiophen-2-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2681029.png)
![(E)-1-benzyl-3-(((3,4-diethoxyphenethyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2681030.png)
![6-Cyclopropyl-2-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2681031.png)